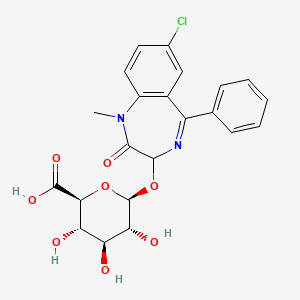

Temazepam glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3703-53-5 |

|---|---|

Molecular Formula |

C22H21ClN2O8 |

Molecular Weight |

476.9 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H21ClN2O8/c1-25-13-8-7-11(23)9-12(13)14(10-5-3-2-4-6-10)24-19(20(25)29)33-22-17(28)15(26)16(27)18(32-22)21(30)31/h2-9,15-19,22,26-28H,1H3,(H,30,31)/t15-,16-,17+,18-,19?,22-/m0/s1 |

InChI Key |

KFYGTOURBGCWNQ-RYQNVSPKSA-N |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Glucuronidation of Temazepam: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temazepam, a short-acting benzodiazepine, is primarily eliminated from the body through metabolic conversion to its pharmacologically inactive glucuronide conjugate. This extensive guide delves into the core aspects of temazepam's metabolism, focusing on the enzymatic processes, reaction kinetics, and analytical methodologies crucial for its study. The UDP-glucuronosyltransferase (UGT) superfamily of enzymes, particularly isoforms UGT1A6, UGT1A9, UGT2B7, and UGT2B15, play a pivotal, stereoselective role in this biotransformation. Understanding the nuances of this metabolic pathway is paramount for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring therapeutic efficacy and safety. This document provides a detailed overview of the metabolic pathway, quantitative kinetic data, and comprehensive experimental protocols for the analysis of temazepam and its primary metabolite, temazepam glucuronide.

Introduction

Temazepam is a 3-hydroxy-1,4-benzodiazepine widely prescribed for the short-term treatment of insomnia.[1] Its pharmacokinetic profile is characterized by rapid absorption and a relatively short elimination half-life, which is primarily dictated by its metabolic clearance.[2] The principal route of temazepam metabolism is phase II conjugation, specifically glucuronidation, which involves the covalent attachment of glucuronic acid to the 3-hydroxy group of the temazepam molecule.[3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of temazepam-O-glucuronide, a water-soluble and inactive metabolite that is readily excreted in the urine.[4][5] A minor metabolic pathway involves N-demethylation to oxazepam, which is subsequently glucuronidated and excreted.[3][5]

The efficiency of temazepam glucuronidation is a key determinant of its duration of action and potential for accumulation. Inter-individual differences in the expression and activity of UGT enzymes can lead to significant variability in temazepam clearance, influencing both its therapeutic effects and adverse event profile. Furthermore, the potential for drug-drug interactions (DDIs) exists when temazepam is co-administered with other drugs that are substrates, inhibitors, or inducers of the same UGT isoforms.[6] A thorough understanding of temazepam's metabolism is therefore essential for drug development professionals and researchers in the fields of pharmacology and toxicology.

The Metabolic Pathway of Temazepam

The metabolic conversion of temazepam to this compound is a direct conjugation reaction. Temazepam exists as a racemic mixture of (R)- and (S)-enantiomers, and its glucuronidation is stereoselective.[6][7] The reaction is catalyzed by several UGT enzymes, which are primarily located in the liver and to a lesser extent in other tissues such as the kidneys.[8][9]

The primary UGT isoforms involved in the glucuronidation of temazepam are:

-

UGT2B7: Primarily responsible for the glucuronidation of (R)-temazepam.[6][7]

-

UGT1A9: Also exhibits significant activity towards (R)-temazepam.[6][7]

-

UGT1A6: Shows specificity for the glucuronidation of (S)-temazepam.[6][7]

-

UGT2B15: Also involved in the metabolism of (S)-temazepam.[6][7]

The chemical reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the 3-hydroxyl group of temazepam, forming an O-glucuronide conjugate.

References

- 1. forensicresources.org [forensicresources.org]

- 2. researchgate.net [researchgate.net]

- 3. gtfch.org [gtfch.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of temazepam and this compound by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative analysis of the UDP‐glucuronosyltransferase transcriptome in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Temazepam Glucuronide in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temazepam, a benzodiazepine hypnotic agent, is primarily eliminated from the human body through metabolic conversion to its main metabolite, temazepam glucuronide. This O-conjugate is pharmacologically inactive and is predominantly excreted in the urine. Understanding the pharmacokinetic profile of this compound is crucial for a comprehensive assessment of temazepam's disposition and for evaluating potential drug-drug interactions. This technical guide provides an in-depth overview of the pharmacokinetics of this compound in humans, presenting available quantitative data, detailing experimental methodologies, and visualizing key metabolic and experimental processes.

Introduction

Temazepam is well-absorbed orally, with minimal first-pass metabolism of approximately 8%[1]. The primary route of metabolism for temazepam is direct O-conjugation to form this compound[1][2]. This process is the rate-limiting step in the biodisposition of temazepam[3]. A smaller fraction of temazepam undergoes N-demethylation to oxazepam, which is then also conjugated with glucuronic acid before excretion[2]. Approximately 80% to 90% of a single dose of temazepam is recovered in the urine, almost entirely as its metabolites, with this compound being the most significant[1][2][3]. Fecal excretion accounts for a minor portion of elimination (3-13%)[2][3].

Quantitative Pharmacokinetic Data

While extensive data is available for the parent drug, temazepam, specific pharmacokinetic parameters for its major metabolite, this compound, are less frequently reported in the literature. The following tables summarize the available data for both temazepam and its glucuronide metabolite for comparative purposes.

Table 1: Pharmacokinetic Parameters of Temazepam in Healthy Adult Humans Following Oral Administration

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.2 - 1.6 hours | [2] |

| Peak Plasma Concentration (Cmax) after 30 mg dose | 666 - 982 ng/mL (mean 865 ng/mL) | DrugBank Online |

| Volume of Distribution (Vd) | 1.40 L/kg | [2] |

| Plasma Protein Binding | ~96% | [2] |

| Elimination Half-Life (t½) | 3.5 - 18.4 hours (mean 8.8 hours) | [2] |

| Total Clearance | 1.03 mL/min/kg | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Study Population | Dosing | Reference |

| Formation Half-Life | 10 hours | Healthy Volunteers | Temazepam | [3] |

| Excretion Half-Life | ~2 hours | Healthy Volunteers | Temazepam | [3] |

Experimental Protocols

The quantification of temazepam and its glucuronide metabolite in biological matrices typically involves chromatographic methods coupled with mass spectrometry or UV detection. A common approach for determining the concentration of this compound involves enzymatic hydrolysis to convert the glucuronide back to the parent temazepam, followed by quantification.

Sample Preparation and Analysis via HPLC with UV Detection

This protocol is based on the methodology described for the determination of temazepam and this compound in human serum and urine.

Objective: To quantify the concentrations of free temazepam and total temazepam (after hydrolysis of this compound) in plasma and urine.

Materials:

-

Biological samples (serum or urine)

-

n-butyl chloride (extraction solvent)

-

Nitrazepam (internal standard)

-

β-glucuronidase (from E. coli)

-

Phosphate buffer (pH 7.0, 0.2 M)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

C8 reversed-phase HPLC column

-

UV detector

Procedure:

-

Extraction of Free Temazepam:

-

To a sample of plasma or urine, add the internal standard (nitrazepam).

-

Extract the free temazepam and internal standard using n-butyl chloride.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Hydrolysis of this compound:

-

To a separate aliquot of the biological sample, add a phosphate buffer (pH 7.0).

-

Add β-glucuronidase to the sample.

-

Incubate the mixture to allow for the enzymatic hydrolysis of this compound to free temazepam.

-

-

Extraction of Total Temazepam:

-

Following incubation, add the internal standard.

-

Extract the total temazepam (originally free and from the hydrolyzed glucuronide) using n-butyl chloride.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted samples onto a C8 reversed-phase column.

-

Use a mobile phase consisting of a methanol-water-phosphate buffer mixture.

-

Detect the analytes using a UV detector set at 230 nm.

-

-

Quantification:

-

Calculate the concentration of free temazepam from the first extraction.

-

Calculate the concentration of total temazepam from the second extraction (after hydrolysis).

-

The concentration of this compound is determined by subtracting the concentration of free temazepam from the concentration of total temazepam.

-

Visualizations

Metabolic Pathway of Temazepam

Caption: Metabolic pathway of temazepam in humans.

Experimental Workflow for this compound Quantification

Caption: Experimental workflow for quantifying this compound.

Conclusion

The primary route of elimination for temazepam in humans is through extensive metabolism to this compound, which is then excreted in the urine. While the pharmacokinetic properties of the parent drug, temazepam, are well-characterized, there is a relative scarcity of detailed pharmacokinetic data specifically for its glucuronide metabolite in the public domain. The methodologies for its quantification are established, primarily relying on the enzymatic hydrolysis of the conjugate followed by chromatographic analysis. Further research dedicated to characterizing the plasma concentration-time profile of this compound would provide a more complete understanding of the overall disposition of temazepam in humans. This information would be particularly valuable for refining pharmacokinetic models and for a more nuanced assessment of potential drug interactions involving the glucuronidation pathway.

References

Urinary Excretion Profile of Temazepam Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temazepam, a short-acting benzodiazepine, is primarily eliminated from the body through metabolic conversion to its major metabolite, temazepam glucuronide, which is subsequently excreted in the urine. Understanding the urinary excretion profile of this compound is critical for pharmacokinetic studies, drug development, and clinical and forensic toxicology. This technical guide provides an in-depth overview of the metabolism, excretion kinetics, and analytical methodologies for the determination of this compound in urine. Quantitative data from various studies are summarized, and detailed experimental protocols are provided. Additionally, key physiological and experimental workflows are visualized to facilitate a comprehensive understanding of the topic.

Introduction

Temazepam is a 3-hydroxybenzodiazepine derivative widely prescribed for the short-term treatment of insomnia. Its pharmacokinetic profile is characterized by rapid absorption and a relatively short elimination half-life. The primary route of elimination for temazepam is through hepatic metabolism, specifically via glucuronidation. This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, conjugates temazepam with glucuronic acid to form temazepam-O-glucuronide.[1][2] This water-soluble metabolite is then efficiently cleared from the bloodstream by the kidneys and excreted in the urine.[1][2] A smaller fraction of temazepam may be metabolized through N-demethylation to oxazepam, which is also subsequently glucuronidated and excreted.[2][3] The urinary excretion of this compound is the principal mechanism of clearance for the parent drug.[3]

Metabolic Pathway and Excretion

The biotransformation of temazepam is a critical determinant of its duration of action and elimination from the body. The metabolic pathway is relatively straightforward, with direct conjugation being the major route.

Glucuronidation of Temazepam

The addition of a glucuronic acid moiety to the 3-hydroxy group of temazepam is the main metabolic step. This reaction is mediated by several UGT isoforms, including UGT1A9, UGT2B7, and UGT2B15, which exhibit some enantioselectivity.[4] The resulting this compound is pharmacologically inactive and has increased polarity, facilitating its renal excretion.[2]

dot

Caption: Metabolic pathway of temazepam to this compound and its excretion.

Quantitative Urinary Excretion Data

The quantity of temazepam and its metabolites excreted in urine provides valuable pharmacokinetic insights. The following table summarizes key quantitative data from studies on the urinary excretion of this compound.

| Parameter | Value | Reference |

| Percentage of Oral Dose Excreted in Urine | ||

| Conjugated Temazepam (this compound) | 72.5% | [5] |

| This compound | 39 ± 3% | [3][5][6] |

| Unchanged Temazepam | 0.2% - 1.5% | [3][5] |

| Conjugated Oxazepam (Oxazepam Glucuronide) | 4.7% - 5.8% | [3][5] |

| Unchanged Oxazepam | 1.0% (negligible) | [3][5] |

| Total Urinary Recovery (Single Dose) | 80% - 90% | [1][5] |

| Pharmacokinetic Parameters in Urine (following a 5 mg oral dose of diazepam) | ||

| This compound (TG) Peak Concentration (Cmax) | 145.61 ± 136.98 ng/mL | [7][8] |

| This compound (TG) Time to Peak (Tmax) | 41.14 ± 29.95 h | [7][8] |

| This compound (TG) Elimination Half-life (t½) | 200.17 h | [7][8] |

Experimental Protocols for Urinalysis

The determination of this compound in urine typically involves enzymatic hydrolysis to cleave the glucuronide moiety, followed by extraction and chromatographic analysis of the liberated temazepam.

Sample Preparation and Enzymatic Hydrolysis

Objective: To liberate free temazepam from its glucuronidated form for subsequent analysis.

Materials:

-

Urine sample

-

β-glucuronidase (from E. coli or Patella vulgata)[9][10][11]

-

Phosphate buffer (0.2 M, pH 7.0) or Acetate buffer (0.4 M, pH 4.5)[9][11]

-

Test tubes

-

Incubator or water bath

Procedure:

-

To 1-3 mL of urine in a test tube, add the internal standard.[11]

-

Add an appropriate volume of buffer (e.g., 1 mL of 0.2 M phosphate buffer, pH 7.0).[11]

-

Add a sufficient activity of β-glucuronidase (e.g., 50 µL of E. coli glucuronidase).[10][11]

-

Vortex the mixture gently.

-

Incubate the sample at a specified temperature for a defined period (e.g., 50-60°C for 30 minutes to 3 hours).[9][11][13]

-

After incubation, allow the sample to cool to room temperature before proceeding to extraction.

Solid-Phase Extraction (SPE)

Objective: To isolate and concentrate the analyte of interest from the urine matrix.

Materials:

-

Hydrolyzed urine sample

-

SPE cartridges (e.g., C18)

-

Methanol

-

Deionized water

-

Elution solvent (e.g., methanol, tert-butyl methyl ether - TBME)[11]

-

SPE manifold

Procedure:

-

Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the column.[11]

-

Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of deionized water to remove interfering substances.[11]

-

Dry the cartridge under vacuum.

-

Elute the analyte with an appropriate solvent (e.g., 3 mL of methanol or 5 mL of TBME).[11]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 60°C).[11]

Derivatization (for GC-MS Analysis)

Objective: To improve the volatility and thermal stability of temazepam for gas chromatography.

Materials:

-

Dried extract

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)[11]

-

Heating block

Procedure:

-

Reconstitute the dried extract in a small volume of the derivatizing agent (e.g., 50 µL of MSTFA).[11]

-

Heat the mixture at a specified temperature for a set time (e.g., 60°C for 15 minutes) to facilitate the reaction.[11]

-

The sample is now ready for injection into the GC-MS system.

Analytical Instrumentation and Conditions

-

Column: C8 or C18 reversed-phase column.[12]

-

Mobile Phase: A mixture of methanol, water, and a phosphate buffer is commonly used.[12]

-

Detector: UV detector set at 230 nm.[12]

-

Injection: A small volume (1-2 µL) of the derivatized sample is injected.

-

Column: A capillary column suitable for drug analysis (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Mass Spectrometer: Operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[10]

dot

Caption: Experimental workflow for the analysis of this compound in urine.

Conclusion

The urinary excretion of this compound is the primary route of elimination for temazepam. A thorough understanding of its excretion profile and the analytical methods for its detection is essential for researchers and professionals in pharmacology and toxicology. The quantitative data presented demonstrate that a significant portion of an administered dose of temazepam is excreted in the urine as its glucuronide conjugate. The detailed experimental protocols provide a framework for the accurate and reliable quantification of this metabolite in urine samples. The provided visualizations of the metabolic pathway and analytical workflow serve to further clarify these complex processes.

References

- 1. Temazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Oxidative versus conjugative biotransformation of temazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [rex.libraries.wsu.edu]

- 5. Temazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants | springermedizin.de [springermedizin.de]

- 8. Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. ajprd.com [ajprd.com]

- 12. Determination of temazepam and this compound by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of Benzodiazepines and Metabolites in Urine by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Temazepam Glucuronide: A Comprehensive Technical Guide to its Role as a Long-Term Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temazepam, a benzodiazepine primarily prescribed for the short-term treatment of insomnia, undergoes extensive metabolism in the body.[1] Understanding its metabolic fate is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This technical guide provides an in-depth exploration of temazepam glucuronide, the principal long-term metabolite of temazepam. It details the metabolic pathway, detection windows in various biological matrices, and validated analytical methodologies for its quantification.

Metabolic Pathway of Temazepam

Temazepam is primarily metabolized in the liver via Phase II conjugation. The dominant pathway involves the direct glucuronidation of the 3-hydroxy group of temazepam by UDP-glucuronosyltransferases (UGTs) to form temazepam-O-glucuronide.[1] This process renders the molecule more water-soluble, facilitating its renal excretion. A minor metabolic pathway involves N-demethylation to form oxazepam, which is also subsequently conjugated with glucuronic acid before excretion.[1] this compound is pharmacologically inactive.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data regarding the detection of temazepam and its primary metabolite, this compound, in various biological matrices. It is important to note that concentrations can vary significantly based on dosage, frequency of use, individual metabolism, and the analytical method employed.

Table 1: Detection Windows of Temazepam and its Metabolites

| Biological Matrix | Analyte | Detection Window (after last dose) | Notes |

| Urine | Temazepam / this compound | 1 to 7 days (single/occasional use)[2] | Can be detectable for up to 6 weeks in chronic, heavy users.[3] |

| Blood/Plasma | Temazepam | Up to 48 hours[2] | |

| Saliva | Temazepam | Up to 2 days[3] | |

| Hair | Temazepam | Up to 90 days[3] | This compound is generally not detected in hair.[4] |

Table 2: Concentrations of Temazepam and Metabolites in Biological Matrices

| Biological Matrix | Condition | Analyte | Concentration Range |

| Plasma | Single 10 mg dose (geriatric patients) | Temazepam | Mean peak: 306 ng/mL[5] |

| Plasma | Multiple 30 mg daily doses (steady-state) | Temazepam | 382 ± 192 ng/mL[6] |

| Urine | Single Case (chronic use suspected) | Temazepam (after hydrolysis) | 4444.9895 ng/mL[7] |

| Hair | Chronic Users | Temazepam | 0.22 to 0.73 ng/mg[4] |

Experimental Protocols

Accurate quantification of temazepam and its glucuronide metabolite requires robust analytical methods. The following sections detail validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Workflow for Urine Sample Analysis

The general workflow for the analysis of temazepam and its glucuronide in urine involves enzymatic hydrolysis to cleave the glucuronide moiety, followed by extraction and instrumental analysis.

Detailed Protocol 1: UHPLC-MS/MS Analysis of Temazepam in Urine

This method is highly sensitive and specific for the quantification of temazepam after hydrolysis of this compound.

1. Sample Preparation and Enzymatic Hydrolysis:

-

To 200 µL of urine in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., temazepam-d5 at 250 ng/mL).

-

Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase (e.g., from Patella vulgata).

-

Incubate the mixture at 50°C for 1 hour.

-

Stop the reaction by adding 200 µL of 4% phosphoric acid.

2. Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 200 µL of 0.02 N HCl followed by 200 µL of 20% methanol.

-

Dry the cartridge under vacuum for 30 seconds.

-

Elute the analyte with 2 x 25 µL of a 60:40 acetonitrile:methanol solution containing 5% ammonium hydroxide.

-

Dilute the eluate with 100 µL of a diluent (e.g., 2% acetonitrile in 1% formic acid).

3. UHPLC-MS/MS Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for temazepam and its internal standard (e.g., for temazepam: m/z 301.1 → 255.1 for quantification and m/z 301.1 → 227.1 for qualification).

Detailed Protocol 2: GC-MS Analysis of Temazepam in Urine

This protocol involves derivatization to make the analyte volatile for gas chromatography.

1. Sample Preparation and Enzymatic Hydrolysis:

-

Follow the same hydrolysis procedure as described in the UHPLC-MS/MS protocol.

2. Liquid-Liquid Extraction (LLE):

-

After hydrolysis, add 1 mL of a suitable organic solvent (e.g., n-butyl chloride).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

3. Derivatization:

-

To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

Cap the tube and heat at 70°C for 30 minutes.

4. GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized temazepam (e.g., m/z 357, 372).

Conclusion

This compound is the most significant long-term metabolite of temazepam, and its detection in urine is a reliable indicator of temazepam use. The extended detection window of this metabolite in urine makes it a crucial target in clinical and forensic toxicology. The choice between UHPLC-MS/MS and GC-MS for quantification will depend on the specific requirements for sensitivity, specificity, and laboratory resources. The protocols provided in this guide offer a robust framework for the accurate and reliable analysis of temazepam and its primary metabolite, contributing to a better understanding of its long-term pharmacokinetic profile.

References

- 1. Temazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ridgefieldrecovery.com [ridgefieldrecovery.com]

- 3. lynkdiagnostics.com [lynkdiagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of temazepam in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Temazepam Glucuronide

This technical guide provides a comprehensive overview of the core physical and chemical properties of temazepam glucuronide, a primary metabolite of the benzodiazepine drug, temazepam. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and pathway visualizations.

Core Physical and Chemical Data

This compound is the product of phase II metabolism of temazepam, where a glucuronic acid moiety is attached to the parent drug, significantly increasing its water solubility and facilitating its excretion from the body.

| Property | Value | Source(s) |

| Molecular Formula | C22H21ClN2O8 | [1][2] |

| Molecular Weight | 476.86 g/mol | [2] |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [1] |

| CAS Number | 3703-53-5 | [1] |

| Melting Point | >218°C (decomposes) | [3][4] |

| Appearance | White to Off-White Solid | [5] |

| Topological Polar Surface Area | 149 Ų | [1] |

Metabolic Pathway of Temazepam

Temazepam is principally metabolized in the liver through conjugation with glucuronic acid to form this compound. This process is a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[6][7] The resulting glucuronide is pharmacologically inactive and is primarily excreted in the urine.[6][7] A minor metabolic pathway for temazepam involves N-demethylation to oxazepam, which is then also conjugated with glucuronic acid before excretion.[7] Studies have identified several UGT isoforms involved in the glucuronidation of temazepam, including UGT1A3, UGT1A9, UGT2B4, UGT2B7, and UGT2B17 for both R- and S-temazepam, while UGT1A6 and UGT2B15 are selective for S-temazepam.[8]

Caption: Metabolic conversion of temazepam to its glucuronide conjugate.

Experimental Protocols

Enzyme-Assisted Synthesis of this compound

An established method for producing this compound for use as an analytical reference standard involves an enzyme-assisted synthesis.[9]

-

Enzyme Source : Microsomal UDP-glucuronosyltransferases (UGTs) prepared from fresh swine liver via homogenization and differential centrifugation.

-

Reaction Components :

-

Temazepam

-

Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Prepared liver microsomes

-

-

Procedure :

-

Incubate temazepam and UDPGA with the liver microsomes for 24 hours.

-

Terminate the reaction and remove the microsomes by protein precipitation.

-

Extract the residual, unreacted temazepam using a liquid-liquid extraction with a solvent such as dichloromethane.

-

Separate the resulting epimeric pairs of this compound using preparative high-performance liquid chromatography (HPLC).

-

Further purify the isolated glucuronides using solid-phase extraction (SPE).

-

Characterize the final products by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Analysis of this compound in Biological Matrices

The quantification of this compound in biological samples like urine and serum typically involves its enzymatic conversion back to temazepam, followed by standard analytical techniques.[10][11]

-

Sample Preparation :

-

Obtain serum or urine samples.

-

For urine samples, an initial solid-phase extraction (SPE) may be performed for cleanup.[11]

-

-

Enzymatic Hydrolysis :

-

Extraction :

-

After hydrolysis, perform a liquid-liquid extraction to isolate the now-free temazepam. A common extraction solvent is n-butyl chloride, and an internal standard like nitrazepam can be added.[10]

-

-

Analytical Determination :

-

High-Performance Liquid Chromatography (HPLC) : The extracted temazepam can be separated on a C8 reversed-phase column with a mobile phase such as a methanol-water-phosphate buffer. Detection is typically performed using a UV detector at a wavelength of 230 nm.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : For GC-MS analysis, the extracted temazepam is often derivatized, for instance, with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), before injection into the GC-MS system.[12]

-

Caption: General workflow for analyzing this compound in biological samples.

References

- 1. This compound | C22H21ClN2O8 | CID 76973794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. This compound | 3703-53-5 [chemicalbook.com]

- 4. CAS NO. 3703-53-5 | this compound | C22H21ClN2O8 [localpharmaguide.com]

- 5. This compound | 3703-53-5 [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Research Portal [rex.libraries.wsu.edu]

- 9. Enzyme-assisted synthesis and structural characterization of pure benzodiazepine glucuronide epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of temazepam and this compound by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ajprd.com [ajprd.com]

The Discovery and Identification of Temazepam Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temazepam, a short-acting benzodiazepine, is primarily metabolized in the human body through glucuronidation, a crucial phase II metabolic reaction that facilitates its excretion. The resulting metabolite, temazepam glucuronide, is the principal urinary metabolite and a key analyte in clinical and forensic toxicology. This technical guide provides an in-depth overview of the discovery, identification, and quantification of this compound. It details the metabolic pathway, the enzymes involved, and comprehensive experimental protocols for its analysis using various chromatographic and spectrometric techniques. Quantitative data from relevant studies are summarized, and key processes are visualized to offer a comprehensive resource for professionals in drug development and analysis.

Introduction

Temazepam (7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative with hypnotic, anxiolytic, and sedative properties. Following oral administration, temazepam is well absorbed and undergoes extensive metabolism. The primary route of elimination is through conjugation with glucuronic acid to form temazepam-O-glucuronide.[1][2] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, significantly increases the water solubility of the compound, enabling its efficient renal clearance. The identification and quantification of this compound are therefore essential for pharmacokinetic studies, drug monitoring, and toxicological screening.

Metabolic Pathway of Temazepam

The biotransformation of temazepam is predominantly a phase II conjugation reaction. The hydroxyl group at the C3 position of the benzodiazepine ring serves as the site for glucuronidation.

The Role of UDP-Glucuronosyltransferases (UGTs)

Several UGT isoforms are involved in the glucuronidation of temazepam. Research has shown that temazepam is a racemic mixture of (R)- and (S)-enantiomers, and the glucuronidation process is stereoselective. The main UGT enzymes implicated in the metabolism of temazepam are UGT1A9, UGT2B7, and UGT2B15. Specifically, UGT2B7 and UGT1A9 have been identified as the primary enzymes responsible for the glucuronidation of (R)-temazepam, while UGT2B15 and UGT1A6 are the main contributors to the metabolism of (S)-temazepam.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of temazepam and the analysis of its glucuronide metabolite.

Table 1: Pharmacokinetic Parameters of Temazepam

| Parameter | Value | Reference |

| Peak Plasma Level (Cmax) | 668 ± 166 ng/mL | |

| Time to Peak Plasma Level (Tmax) | 1.4 ± 0.5 h | |

| Elimination Half-Life (t1/2) | 8.6 ± 2.4 h | |

| Apparent Volume of Distribution (Vd/F) | 1.4 ± 0.2 L/kg | |

| Oral Clearance (CL/F) | 1.9 ± 0.5 mL/min/kg |

Table 2: Urinary Excretion of Temazepam and Metabolites (% of Dose)

| Compound | Percentage of Dose in Urine | Reference |

| Unchanged Temazepam | < 1% | |

| This compound | 80% | |

| Oxazepam Glucuronide | 6% |

Table 3: Enzyme Kinetics of Temazepam Glucuronidation by Human Liver Microsomes

| Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | Reference |

| (R)-Temazepam | 115 ± 21 | 134 ± 12 | 1.2 ± 0.2 | |

| (S)-Temazepam | 48 ± 9 | 158 ± 10 | 3.3 ± 0.5 |

Experimental Protocols

Detailed methodologies for the identification and quantification of this compound are crucial for reproducible and accurate results. The following sections provide comprehensive protocols for common analytical techniques.

Sample Preparation: Enzymatic Hydrolysis of Urine Samples

Since temazepam is primarily excreted as its glucuronide conjugate, a hydrolysis step is often necessary to quantify the total amount of the drug.

Objective: To cleave the glucuronide moiety from this compound to yield free temazepam for analysis.

Materials:

-

Urine sample

-

β-glucuronidase (from E. coli or abalone)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Internal standard (e.g., diazepam-d5)

Procedure:

-

To 1 mL of urine, add 50 µL of the internal standard solution.

-

Add 1 mL of 0.1 M phosphate buffer (pH 6.8).

-

Add 20 µL of β-glucuronidase solution.

-

Vortex the mixture gently.

-

Incubate the sample at 60°C for 2 hours.

-

After incubation, cool the sample to room temperature.

-

Proceed with the extraction method appropriate for the chosen analytical technique.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Objective: To separate and quantify temazepam (after hydrolysis) from biological matrices.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.02 M Ammonium Acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30% to 70% B

-

8-10 min: 70% B

-

10-12 min: 70% to 30% B

-

12-15 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 230 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide a highly specific and sensitive method for the quantification of temazepam (after hydrolysis and derivatization).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Procedure:

-

Extraction: Perform a liquid-liquid extraction of the hydrolyzed sample with n-butyl chloride or another suitable organic solvent.

-

Derivatization: Evaporate the organic extract to dryness and reconstitute in 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.

-

GC-MS Analysis:

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp: 20°C/min to 300°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM)

-

Ions to monitor for Temazepam-TMS derivative: m/z 357, 372, 374

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To directly quantify this compound without the need for hydrolysis, offering high sensitivity and specificity.

Instrumentation:

-

Liquid chromatograph coupled to a triple quadrupole mass spectrometer

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90% to 10% B

-

4.1-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z 477.1 -> Product ions (Q3) m/z 301.1 (quantifier), m/z 255.1 (qualifier)

-

Internal Standard (e.g., Temazepam-d5 Glucuronide): Precursor ion (Q1) m/z 482.1 -> Product ion (Q3) m/z 306.1

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound.

Conclusion

The discovery and identification of this compound have been pivotal in understanding the metabolism and disposition of temazepam. The analytical methods detailed in this guide, from sample preparation to advanced spectrometric analysis, provide the necessary tools for accurate and reliable quantification in various biological matrices. The provided quantitative data and visual representations of the metabolic pathway and experimental workflows serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, facilitating further research and application in clinical and forensic settings.

References

The Central Role of Temazepam Glucuronide in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temazepam, a 1,4-benzodiazepine utilized for its hypnotic properties, undergoes extensive metabolism primarily through glucuronidation. This process, forming temazepam glucuronide, is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth exploration of the enzymatic pathways governing temazepam glucuronidation, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows. Understanding the nuances of this compound formation is paramount for predicting its clinical efficacy, assessing variability in patient response, and ensuring drug safety.

Introduction to Temazepam Metabolism

Temazepam is prescribed as a racemic mixture of (R)- and (S)-enantiomers.[1] Its metabolism is dominated by Phase II conjugation, specifically direct glucuronidation of the 3-hydroxyl group, which leads to the formation of the pharmacologically inactive this compound.[2][3] This metabolite is then readily excreted in the urine.[2][3][4] A minor metabolic pathway involves N-demethylation to oxazepam, which is also subsequently glucuronidated.[2] The direct glucuronidation of temazepam is a highly efficient clearance mechanism, with approximately 72.5% of an administered dose being eliminated as conjugated temazepam.[5]

The enzymes responsible for this biotransformation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a crucial role in the metabolism of a vast array of xenobiotics and endogenous compounds.[1][6] The metabolism of temazepam exhibits significant stereoselectivity, with different UGT isoforms showing preferential activity towards the (R)- and (S)-enantiomers.[1][6]

The Metabolic Pathway of Temazepam

The primary metabolic fate of temazepam is its conjugation with glucuronic acid to form this compound. This process is catalyzed by various UGT enzymes, primarily located in the liver and kidneys.[1][6]

Caption: Metabolic pathway of temazepam to this compound.

Quantitative Analysis of Temazepam Glucuronidation

The glucuronidation of temazepam is characterized by the differential involvement and kinetic parameters of various UGT isoforms for each enantiomer. Studies utilizing human liver microsomes (HLMs), human kidney microsomes (HKMs), and recombinant UGT enzymes have provided valuable quantitative data.[1][6]

Table 1: Kinetic Parameters for Temazepam Glucuronidation in Human Liver and Kidney Microsomes [1][6]

| Tissue | Enantiomer | Km (μM) | Intrinsic Clearance (CLint) (μL/min/mg) |

| Human Liver Microsomes (HLMs) | (R)-Temazepam | Higher | Lower (2.2-fold lower than S-enantiomer) |

| (S)-Temazepam | Lower (3.7-fold lower than R-enantiomer) | Higher (3.8-fold higher than R-enantiomer) | |

| Human Kidney Microsomes (HKMs) | (R)-Temazepam | Higher | Lower |

| (S)-Temazepam | Lower (4.5-fold lower than R-enantiomer) | Higher |

Table 2: UGT Isoforms Involved in Stereoselective Temazepam Glucuronidation and Their Kinetic Properties [1][6][7]

| UGT Isoform | Substrate Specificity | Kinetic Parameters |

| UGT2B7 | Primarily (R)-Temazepam | High activity and intrinsic clearance for (R)-temazepam glucuronidation. |

| UGT1A9 | Primarily (R)-Temazepam | High activity and intrinsic clearance for (R)-temazepam glucuronidation. |

| UGT1A6 | Specifically (S)-Temazepam | High activity and intrinsic clearance for (S)-temazepam glucuronidation. |

| UGT2B15 | Specifically (S)-Temazepam | High intrinsic clearance for (S)-temazepam glucuronidation; exhibits the lowest Km value among tested UGTs for any temazepam enantiomer. |

| UGT1A3 | (R)- and (S)-Temazepam | Exhibits glucuronidation activity against both enantiomers. |

| UGT2B4 | (R)- and (S)-Temazepam | Exhibits glucuronidation activity against both enantiomers. |

| UGT2B17 | (R)- and (S)-Temazepam | Exhibits glucuronidation activity against both enantiomers. |

Experimental Protocols for Studying Temazepam Glucuronidation

The characterization of temazepam glucuronidation involves a series of in vitro experiments designed to identify the responsible enzymes and quantify their kinetic parameters.

Reaction Phenotyping

Objective: To identify the UGT isoforms responsible for temazepam glucuronidation.

Methodology:

-

Enzyme Sources: A panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, and 2B17) expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.

-

Incubation:

-

Prepare an incubation mixture containing:

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride

-

Racemic temazepam (or individual enantiomers)

-

UDP-glucuronic acid (UDPGA)

-

Recombinant UGT enzyme

-

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination: Stop the reaction by adding a cold solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

Analysis: Quantify the formation of (R)- and (S)-temazepam glucuronide using a validated analytical method such as LC-MS/MS.

Enzyme Kinetics

Objective: To determine the kinetic parameters (Km and Vmax) of temazepam glucuronidation.

Methodology:

-

Enzyme Sources: Use human liver microsomes (HLMs), human kidney microsomes (HKMs), or specific recombinant UGT isoforms identified in reaction phenotyping.

-

Incubation:

-

Perform incubations as described in reaction phenotyping, but vary the concentration of temazepam over a range that brackets the expected Km value.

-

Ensure that the reaction is in the linear range with respect to time and protein concentration.

-

-

Analysis: Quantify the rate of this compound formation at each substrate concentration.

-

Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Intrinsic clearance (CLint) is calculated as Vmax/Km.

Chemical Inhibition Studies

Objective: To confirm the involvement of specific UGT isoforms in temazepam glucuronidation in a more complex matrix like HLMs.

Methodology:

-

Enzyme Source: Human liver microsomes (HLMs).

-

Inhibitors: Use selective inhibitors for specific UGT isoforms. For example:

-

Incubation:

-

Pre-incubate HLMs with the inhibitor for a short period.

-

Initiate the reaction by adding temazepam and UDPGA.

-

Perform incubations in the presence and absence of the inhibitor.

-

-

Analysis: Measure the formation of (R)- and (S)-temazepam glucuronide and compare the activity in the presence and absence of the inhibitor to determine the degree of inhibition.

Experimental Workflow for Temazepam Glucuronidation Studies

The following diagram illustrates a typical workflow for investigating the metabolism of temazepam via glucuronidation.

Caption: A typical experimental workflow for studying temazepam glucuronidation.

Analytical Methodologies

Accurate quantification of temazepam and its glucuronide metabolite is essential for metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques due to their high sensitivity and specificity.[5]

Key considerations for analytical method development include:

-

Chromatographic Separation: Achieving baseline separation of (R)- and (S)-temazepam and their corresponding glucuronides, often requiring chiral chromatography.

-

Mass Spectrometric Detection: Optimization of precursor and product ion transitions for selective and sensitive detection in multiple reaction monitoring (MRM) mode.

-

Sample Preparation: Efficient extraction of the analytes from the biological matrix (e.g., microsomal incubations, urine) and removal of interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Enzymatic Hydrolysis: For the analysis of total temazepam in urine samples, β-glucuronidase is often used to hydrolyze this compound back to the parent drug before analysis.[8][9]

Clinical and Drug Development Implications

A thorough understanding of temazepam glucuronidation is critical for:

-

Predicting Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of the UGTs involved in temazepam metabolism can alter its clearance, potentially leading to adverse effects or therapeutic failure. For instance, co-administration with inhibitors of UGT2B7 or UGT1A6 could lead to increased plasma concentrations of (R)- or (S)-temazepam, respectively.[7]

-

Understanding Interindividual Variability: Genetic polymorphisms in UGT genes can lead to significant differences in enzyme activity among individuals, contributing to variability in drug response and side effects.

-

Informing Dosing in Special Populations: Patients with impaired hepatic or renal function may exhibit altered clearance of temazepam and its glucuronide, necessitating dose adjustments.

-

Guiding Drug Development: For new chemical entities that are metabolized by UGTs, temazepam can serve as a useful probe substrate to characterize their inhibitory potential.

Conclusion

The glucuronidation of temazepam to this compound is the principal metabolic pathway governing its elimination. This process is characterized by significant stereoselectivity, with distinct UGT isoforms responsible for the conjugation of the (R)- and (S)-enantiomers. A comprehensive understanding of the enzymes involved, their kinetic properties, and the experimental approaches to study this pathway is indispensable for researchers and professionals in drug development. This knowledge facilitates the prediction of drug interactions, explains interindividual variability in drug response, and ultimately contributes to the safer and more effective use of temazepam and other drugs metabolized via glucuronidation.

References

- 1. Identification of human hepatic UDP-glucuronosyltransferases involved in the glucuronidation of temazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. Temazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [rex.libraries.wsu.edu]

- 8. faa.gov [faa.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Application of Temazepam Glucuronide Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of temazepam glucuronide analytical standards, their key characteristics, and detailed methodologies for their use in a research setting. This information is intended to assist researchers, scientists, and drug development professionals in the procurement and application of these standards for analytical testing.

Commercial Availability of this compound

This compound is the major urinary metabolite of temazepam, a benzodiazepine used for the short-term treatment of insomnia. As a certified reference material, it is crucial for the accurate quantification of temazepam metabolism in toxicological, clinical, and forensic analyses. Several reputable suppliers offer this compound as a certified analytical standard. The following table summarizes the offerings from prominent vendors. Researchers should always consult the supplier's Certificate of Analysis (CoA) for the most accurate and up-to-date specifications.

| Supplier | Product Name | Catalog Number | Concentration | Formulation | Unit Size | Storage |

| Cerilliant (MilliporeSigma) | This compound lithium salt | T-050 | 100 µg/mL (as free carboxylate) | Methanol | 1 mL/ampoule | Freeze |

| LGC Standards | Temazepam-glucuronide | TRC-M345050 | 0.1 mg/mL | Methanol | 1 mL | -20°C |

| Toronto Research Chemicals (TRC) | Temazepam β-D-Glucuronide | T288975 | Solution | Methanol | Not specified | Not specified |

Note: This information is based on publicly available data and is subject to change. Please verify with the supplier for current specifications and availability.

Metabolic Pathway of Temazepam

Temazepam is metabolized in the liver primarily through glucuronidation, a phase II metabolic reaction. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which conjugate temazepam with glucuronic acid to form the more water-soluble this compound, facilitating its excretion in the urine. Temazepam itself is also a metabolite of diazepam.

Metabolic pathway of temazepam to its glucuronide metabolite.

Experimental Protocol: Analysis of this compound in Urine by LC-MS/MS

The following is a representative protocol for the analysis of temazepam and its glucuronide metabolite in urine, synthesized from established methodologies. This protocol involves enzymatic hydrolysis to cleave the glucuronide moiety, followed by solid-phase extraction (SPE) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

This compound analytical standard

-

Temazepam analytical standard

-

Deuterated internal standards (e.g., Temazepam-d5)

-

β-glucuronidase enzyme (from E. coli or other sources)

-

Phosphate buffer (pH 6.8)

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation

-

Enzymatic Hydrolysis:

-

To 1 mL of urine sample in a glass tube, add 50 µL of internal standard solution.

-

Add 500 µL of phosphate buffer (pH 6.8).

-

Add 20 µL of β-glucuronidase solution.

-

Vortex and incubate at 60°C for 1 hour.

-

Allow the sample to cool to room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of a suitable solvent (e.g., 80:20 acetonitrile:methanol with 2% ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Temazepam: Q1: 301.1 -> Q3: 255.1

-

Temazepam-d5: Q1: 306.1 -> Q3: 260.1

-

-

Note: MRM transitions should be optimized for the specific instrument being used.

-

Experimental Workflow

The following diagram illustrates the key steps in a typical analytical workflow for the quantification of this compound in a biological matrix.

Analytical workflow for this compound quantification.

This guide provides a foundational understanding of the commercial availability and analytical application of this compound standards. For successful implementation, researchers should adhere to good laboratory practices and validate all methods according to their specific requirements and regulatory guidelines.

Methodological & Application

Application Note: Quantification of Temazepam Glucuronide in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temazepam, a benzodiazepine derivative, is widely prescribed for the short-term treatment of insomnia. Its major metabolic pathway involves conjugation with glucuronic acid to form temazepam glucuronide, which is then excreted in the urine. Accurate and sensitive quantification of this compound is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies to understand the disposition of the drug. This application note provides a detailed protocol for the quantification of this compound in biological matrices, primarily urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein involves enzymatic hydrolysis of the glucuronide conjugate to temazepam, followed by solid-phase extraction (SPE) and subsequent analysis by LC-MS/MS. This approach allows for the indirect quantification of this compound by measuring the released temazepam.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Sample Preparation

This protocol is adapted from established methods for benzodiazepine analysis in urine.[1][2][3][4]

Materials:

-

Urine samples

-

Temazepam-d5 (Internal Standard)

-

β-glucuronidase (from Patella vulgata or E. coli)

-

0.1 M Sodium acetate buffer (pH 5.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Ammonium hydroxide

-

Formic acid

Procedure:

-

To 1 mL of urine sample, add 50 µL of internal standard working solution (e.g., temazepam-d5 at 1 µg/mL).

-

Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase solution (e.g., 5000 units/mL).

-

Vortex the mixture and incubate at 60°C for 2 hours to ensure complete hydrolysis of the glucuronide conjugate.[4][5]

-

Allow the sample to cool to room temperature.

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a general guideline and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Temazepam | 301.1 | 255.1 | 20 |

| Temazepam-d5 | 306.1 | 260.1 | 20 |

Note: The optimal collision energy should be determined empirically on the specific mass spectrometer being used.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for LC-MS/MS methods for temazepam quantification after hydrolysis.

| Parameter | Typical Range | Reference(s) |

| Linearity Range (ng/mL) | 1 - 1000 | [6] |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.5 - 10 | [1][7] |

| Intra-day Precision (%CV) | < 15% | [6] |

| Inter-day Precision (%CV) | < 15% | [6] |

| Accuracy (% Bias) | ± 15% | [6] |

| Recovery (%) | > 85% | [6] |

Metabolism of Temazepam

The primary metabolic pathway for temazepam is glucuronidation, a phase II metabolic reaction that increases the water solubility of the compound, facilitating its renal excretion.

Caption: Metabolism of Temazepam to this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological matrices using LC-MS/MS. The described method, which involves enzymatic hydrolysis followed by solid-phase extraction, is robust, sensitive, and suitable for a variety of research and clinical applications. The provided workflow, protocols, and quantitative data serve as a valuable resource for scientists and researchers in the fields of toxicology, pharmacology, and drug development.

References

- 1. waters.com [waters.com]

- 2. lcms.cz [lcms.cz]

- 3. agilent.com [agilent.com]

- 4. spectralabsci.com [spectralabsci.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of Benzodiazepines and Metabolites in Urine by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Temazepam Glucuronide Sample Preparation in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temazepam, a short-acting benzodiazepine, is extensively metabolized in the body, with a significant portion excreted in the urine as its major metabolite, temazepam glucuronide. Accurate and reliable quantification of this compound in urine is crucial for clinical and forensic toxicology, as well as in pharmacokinetic studies. Due to the conjugated nature of the metabolite, sample preparation is a critical step to ensure the accurate detection and quantification of total temazepam. This document provides detailed application notes and protocols for the sample preparation of this compound in urine, focusing on enzymatic hydrolysis followed by extraction.

The primary challenge in analyzing this compound is the need to cleave the glucuronic acid moiety to free the parent drug for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Enzymatic hydrolysis using β-glucuronidase is the preferred method for this deconjugation as it is milder and more specific than acid hydrolysis, which can cause degradation of the analyte.[1][2] Following hydrolysis, an extraction step, typically solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is employed to clean up the sample and concentrate the analyte.[2][3]

Experimental Protocols

This section details the common methodologies for the sample preparation of this compound in urine.

Protocol 1: Enzymatic Hydrolysis followed by Solid-Phase Extraction (SPE)

This protocol is a widely used and robust method for the extraction of temazepam from urine samples.

Materials:

-

Urine sample

-

Phosphate buffer (0.1 M, pH 6.8) or Acetate buffer (0.1 M, pH 4.5)[5][6]

-

Methanol

-

Deionized water

-

Elution solvent (e.g., ethyl acetate:ammonium hydroxide (98:2), dichloromethane/isopropanol/ammonium hydroxide (78:20:2))[6][8]

-

Centrifuge

-

Vortex mixer

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Sample Preparation: Pipette 1-3 mL of the urine sample into a centrifuge tube.[3][9]

-

Internal Standard Addition: Add the internal standard to all samples, calibrators, and controls.[3]

-

Hydrolysis:

-

Add an appropriate volume of buffer to the urine sample.[6]

-

Add a sufficient amount of β-glucuronidase enzyme (e.g., 5000 units).[9]

-

Vortex the mixture gently.

-

Incubate the sample. Incubation conditions can vary, with common examples being 30 minutes at 60°C, 1 hour at 50°C, 2 hours at 56°C, or overnight at room temperature.[6][9][10] Recent studies have shown that recombinant β-glucuronidases can achieve complete hydrolysis in as little as 3-15 minutes at room temperature or 55°C.[5]

-

After incubation, allow the samples to cool to room temperature.

-

Centrifuge the samples to pellet any precipitate.[6]

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SPE column with methanol followed by deionized water.[3]

-

Loading: Apply the supernatant from the hydrolyzed sample onto the conditioned SPE column.[6]

-

Washing: Wash the column with deionized water to remove interfering substances.[8]

-

Drying: Dry the column, for example, by applying positive pressure for a few minutes.[8]

-

Elution: Elute the analyte with an appropriate organic solvent mixture.[6][8]

-

-

Evaporation and Reconstitution:

Protocol 2: Enzymatic Hydrolysis followed by Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that can also be effectively used for temazepam.

Materials:

-

Urine sample

-

β-Glucuronidase

-

Buffer solution (e.g., phosphate or acetate buffer)

-

Internal standard

-

Extraction solvent (e.g., n-butyl chloride, tert-butyl methyl ether (TBME))[3][7]

-

Centrifuge

-

Vortex mixer

-

Sample concentrator

Procedure:

-

Sample Preparation and Hydrolysis: Follow steps 1-3 as described in Protocol 1.

-

pH Adjustment (if necessary): After hydrolysis and cooling, adjust the pH of the sample to be alkaline (e.g., pH 9) using a suitable buffer (e.g., carbonate buffer).[3]

-

Liquid-Liquid Extraction:

-

Solvent Transfer and Evaporation:

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.[3]

-

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Data Presentation

The following table summarizes quantitative data from various studies on the sample preparation and analysis of temazepam in urine.

| Sample Preparation Method | Analytical Technique | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Enzymatic Hydrolysis, SPE | GC-MS | - | - | - | [3] |

| Enzymatic Hydrolysis, LLE | HPLC-UV | - | 15.5 | 46.5 | [7] |

| Enzymatic Hydrolysis, on-column extraction | LC-MS/MS | 56.1 - 104.5 | - | - | [5] |

| Enzymatic Hydrolysis, Dilute-and-Shoot | LC-MS/MS | >80 | - | 30 - 50 | [10] |

| Immunoadsorption | HPLC | 86 - 100 | - | - | [11] |

| MISPE | HPLC-DAD | 89.0 - 93.9 | 13.5 - 21.1 | - | [12] |

LOD: Limit of Detection; LOQ: Limit of Quantification; - : Data not available in the cited source.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the sample preparation of this compound in urine.

Caption: General workflow for this compound sample preparation in urine.

Signaling Pathway Diagram (Metabolism)

The following diagram illustrates the metabolic pathway of temazepam.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]

- 3. ajprd.com [ajprd.com]

- 4. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 7. Determination of temazepam and this compound by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. optimal-enzymatic-hydrolysis-of-urinary-benzodiazepine-conjugates - Ask this paper | Bohrium [bohrium.com]

- 10. Quantitation of Benzodiazepines and Metabolites in Urine by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous extraction of selected benzodiazepines and benzodiazepine-glucuronides from urine by immunoadsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note and Protocol: Solid-Phase Extraction of Temazepam Glucuronide from Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Temazepam, a benzodiazepine derivative, is widely prescribed for the short-term treatment of insomnia. Following administration, it is extensively metabolized in the body, primarily through conjugation with glucuronic acid to form temazepam-O-glucuronide, which is then excreted in the urine. Accurate and reliable quantification of temazepam glucuronide in biological matrices such as urine and blood is crucial for clinical and forensic toxicology, as well as in pharmacokinetic studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of this compound, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Experimental Workflows

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a urine sample, including an enzymatic hydrolysis step to cleave the glucuronide moiety for the analysis of total temazepam.

Application Notes and Protocols for Enzymatic Hydrolysis of Temazepam Glucuronide in Drug Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temazepam, a widely prescribed benzodiazepine for the treatment of insomnia, undergoes extensive metabolism in the body, with a significant portion being excreted in the urine as temazepam glucuronide. For accurate quantification in drug testing and pharmacokinetic studies, it is crucial to hydrolyze this glucuronide conjugate to its parent form, temazepam. Enzymatic hydrolysis is the preferred method over acid hydrolysis as it offers higher specificity and avoids the degradation of the target analyte.[1][2] This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound.

Principles of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound involves the use of β-glucuronidase enzymes to cleave the glucuronic acid moiety from the parent drug. This biotransformation is essential for analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) that typically monitor the unconjugated form of the drug.[3] The efficiency of this hydrolysis is dependent on several factors, including the source of the β-glucuronidase, temperature, pH, and incubation time.

Enzyme Selection

Various sources of β-glucuronidase are commercially available, each with distinct characteristics. The choice of enzyme can significantly impact the hydrolysis efficiency and turnaround time.

-

Recombinant β-Glucuronidase (e.g., IMCSzyme™): This enzyme offers rapid hydrolysis at room temperature, significantly reducing processing time.[1][4][5]

-

Abalone β-Glucuronidase: Known for its effectiveness but typically requires higher temperatures and longer incubation times compared to recombinant enzymes.[1][4]

-

Helix pomatia β-Glucuronidase: A commonly used enzyme that provides optimal recovery under specific pH and temperature conditions.[6]

-

Escherichia coli β-Glucuronidase: Another bacterial source of the enzyme used in benzodiazepine analysis.[2]

Quantitative Data Summary

The following tables summarize the hydrolysis efficiency of this compound under different enzymatic conditions based on cited literature.

Table 1: Comparison of Recombinant and Abalone β-Glucuronidase

| Enzyme Source | Temperature | Incubation Time | Mean Analyte Recovery of Temazepam |

| Recombinant (IMCSzyme™) | Room Temperature | 5 minutes | ≥ 80%[1][4] |

| Recombinant (IMCSzyme™) | 55°C | Increased incubation times | Increased recovery[1][4] |

| Abalone | 65°C | 30 minutes | Slower than recombinant[1][4] |

Table 2: Optimal Conditions for Helix pomatia β-Glucuronidase

| Parameter | Optimal Value |

| pH | 4.5[6] |

| Temperature | 56°C[6] |

| Incubation Time | 2 hours[6] |

| Enzyme Concentration | 5000 U per 1 mL of urine[6] |

Experimental Protocols

Below are detailed protocols for the enzymatic hydrolysis of this compound in a urine matrix.

Protocol 1: Rapid Hydrolysis using Recombinant β-Glucuronidase

This protocol is designed for high-throughput laboratories seeking to minimize sample processing time.

Materials:

-

Urine sample

-

Recombinant β-glucuronidase (e.g., IMCSzyme™)

-

Phosphate buffer (pH 6.8)

-